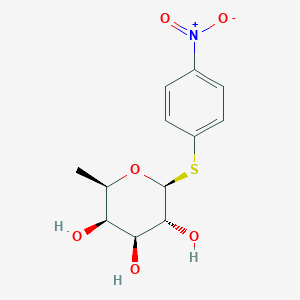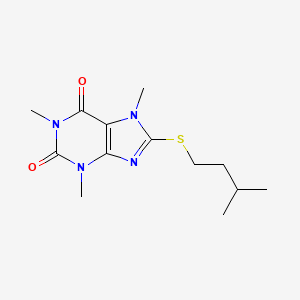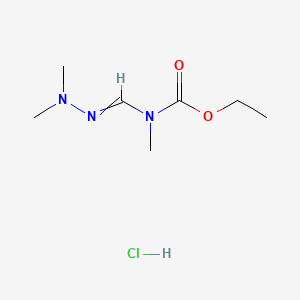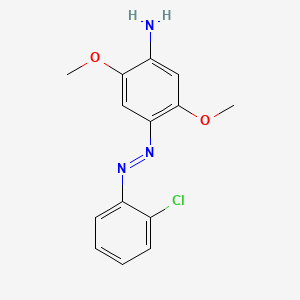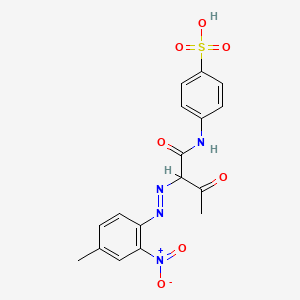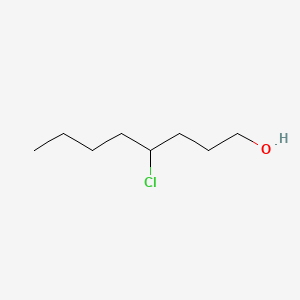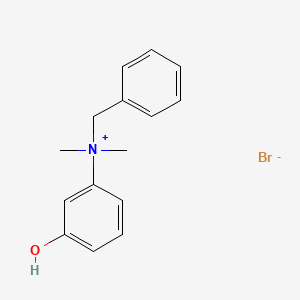
(3-Hydroxyphenyl)benzyldimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide is a quaternary ammonium compound that features a benzyl group, a hydroxyphenyl group, and a dimethylazanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-(3-hydroxyphenyl)-dimethylazanium bromide typically involves the quaternization of a tertiary amine with a benzyl halide. One common method is the reaction of dimethylamine with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of benzyl-(3-hydroxyphenyl)-dimethylazanium bromide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of benzyl-(3-hydroxyphenyl)-dimethylazanium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the hydroxyphenyl group can interact with enzymes and other proteins, inhibiting their function. The compound’s molecular targets include bacterial cell walls and fungal cell membranes, making it effective against a range of microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyltrimethylammonium bromide: Similar structure but lacks the hydroxyphenyl group.
Cetyltrimethylammonium bromide: Contains a longer alkyl chain, used as a surfactant.
Phenyltrimethylammonium bromide: Similar structure but lacks the benzyl group.
Uniqueness
Benzyl-(3-hydroxyphenyl)-dimethylazanium bromide is unique due to the presence of both the benzyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. The hydroxyphenyl group enhances its antimicrobial activity, while the benzyl group provides additional reactivity in chemical synthesis.
Propriétés
Numéro CAS |
64048-42-6 |
|---|---|
Formule moléculaire |
C15H18BrNO |
Poids moléculaire |
308.21 g/mol |
Nom IUPAC |
benzyl-(3-hydroxyphenyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C15H17NO.BrH/c1-16(2,12-13-7-4-3-5-8-13)14-9-6-10-15(17)11-14;/h3-11H,12H2,1-2H3;1H |
Clé InChI |
MWUIVEJFGUFRKG-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CC1=CC=CC=C1)C2=CC(=CC=C2)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
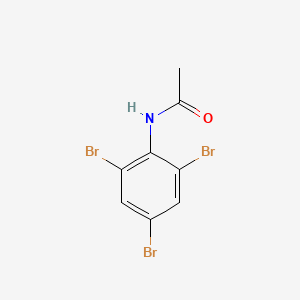
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)

![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
